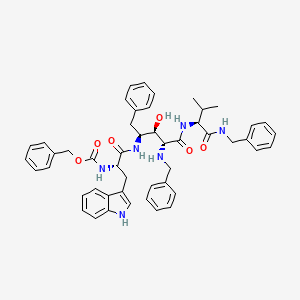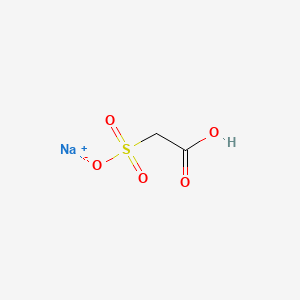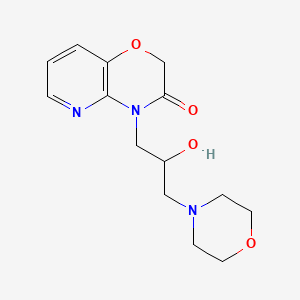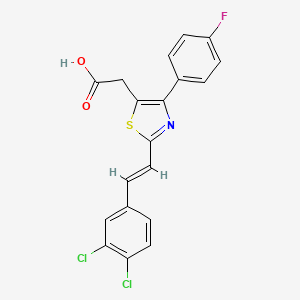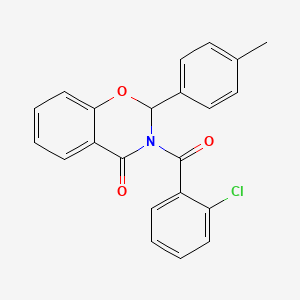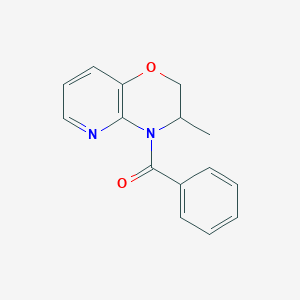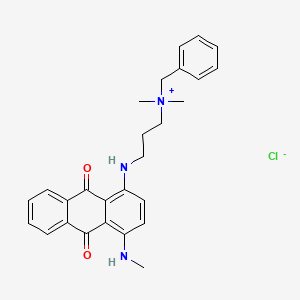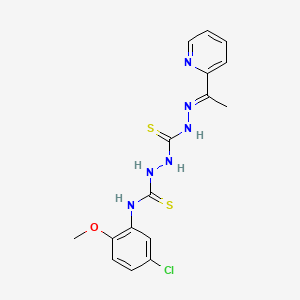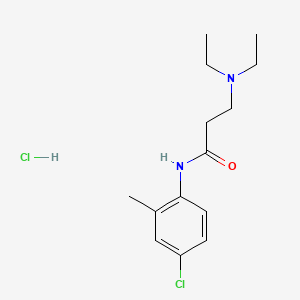
o-Propionotoluidide, 4'-chloro-3-diethylamino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Propionotoluidide, 4’-chloro-3-diethylamino-, hydrochloride: is a chemical compound with the molecular formula C14H21ClN2O.ClH and a molecular weight of 305.28 g/mol . This compound is known for its unique structure, which includes a propionotoluidide core with a chloro and diethylamino substitution, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Propionotoluidide, 4’-chloro-3-diethylamino-, hydrochloride typically involves the reaction of o-propionotoluidide with 4’-chloro-3-diethylamino reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and time, are optimized to achieve maximum yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction is monitored and controlled using advanced techniques to maintain the desired reaction conditions and to minimize impurities.
Chemical Reactions Analysis
Types of Reactions: o-Propionotoluidide, 4’-chloro-3-diethylamino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The chloro group in the compound can undergo substitution reactions with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like and are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines . Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
o-Propionotoluidide, 4’-chloro-3-diethylamino-, hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of o-Propionotoluidide, 4’-chloro-3-diethylamino-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 4’-Chloro-o-propionotoluidide
- 3’-Chloro-o-propionotoluidide
- 6’-Chloro-m-propionotoluidide
- 3’-Chloro-p-propionotoluidide
Comparison: Compared to these similar compounds, o-Propionotoluidide, 4’-chloro-3-diethylamino-, hydrochloride is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
110155-75-4 |
|---|---|
Molecular Formula |
C14H22Cl2N2O |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3-(diethylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C14H21ClN2O.ClH/c1-4-17(5-2)9-8-14(18)16-13-7-6-12(15)10-11(13)3;/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,18);1H |
InChI Key |
MVAMSGKMEMHZGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(=O)NC1=C(C=C(C=C1)Cl)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


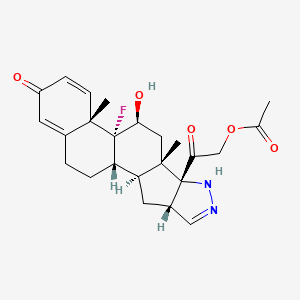
![oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)benzamide](/img/structure/B15185396.png)
